Cas no 822-38-8 (1,3-Dithiolane-2-thione)

1,3-Dithiolane-2-thione structure
1,3-Dithiolane-2-thione structure
Product Name:1,3-Dithiolane-2-thione
CAS 번호:822-38-8
MF:C3H4S3
메가와트:136.258856773376
MDL:MFCD00005493
CID:724372
PubChem ID:24894484
Update Time:2025-06-13

1,3-Dithiolane-2-thione 화학적 및 물리적 성질

이름 및 식별자

    • 1,3-Dithiolane-2-thione
    • Ethylene Trithiocarbonate
    • 4,5-Dihydro-1,3-Dithiole-2-thione
    • Cyclic ethylene trithiocarbonate
    • NSC 6746
    • Trithiocarbonic acid, cyclic ethylene ester
    • CARBONIC ACID, TRITHIO-, CYCLIC ETHYLENE ESTER
    • ETHYLENETRITHIOCARBONATE
    • Cylic ethylene trithiocarbonate
    • NSC6746
    • XCWPBWWTGHQKDR-UHFFFAOYSA-N
    • 1,3-Dithiolan-2-thione
    • KSC449A8R
    • Ethylene trithiocarbonate, 97%
    • XCWPBWWTGHQKDR-UHFFFAOYSA-
    • Carbonic acid, trithio-, cyclic ethylene ester (6CI, 7CI, 8CI)
    • Ethylene glycol, cyclic trithiocarbonate (8CI)
    • SCHEMBL186709
    • MFCD00005493
    • BRN 0106330
    • AKOS015856657
    • UNII-QE427K8FTH
    • E0323
    • CS-0317149
    • D90483
    • 5-19-04-00014 (Beilstein Handbook Reference)
    • AS-58463
    • NSC-6746
    • QE427K8FTH
    • EINECS 212-498-9
    • DB-056590
    • NS00038177
    • DTXCID9048279
    • DTXSID9061172
    • 1,3-Dithiacyclopentane-2-thione
    • 822-38-8
    • MDL: MFCD00005493
    • 인치: 1S/C3H4S3/c4-3-5-1-2-6-3/h1-2H2
    • InChIKey: XCWPBWWTGHQKDR-UHFFFAOYSA-N
    • 미소: S=C1SCCS1
    • BRN: 0106330

계산된 속성

  • 정밀분자량: 135.94800
  • 동위원소 질량: 135.947512
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 6
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 60.4
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 2
  • 토폴로지 분자 극성 표면적: 82.7

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 34-36 °C (lit.)
  • 비등점: 307 °C(lit.)
  • 플래시 포인트: 화씨 온도: 325.4°f< br / >섭씨: 163°C< br / >
  • 굴절률: 1.7320 (estimate)
  • 용해도: 거의 녹지 않음(0.02 g/l)(25ºC),
  • PSA: 82.69000
  • LogP: 1.75130
  • 용해성: 미확정

1,3-Dithiolane-2-thione 보안 정보

  • 위험물 운송번호:UN 3339 9
  • WGK 독일:3
  • 보안 지침: S23-S24/25
  • 포카표 F사이즈:9-13-23
  • RTECS 번호:FG2720000
  • 저장 조건:2-8°C

1,3-Dithiolane-2-thione 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

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    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

1,3-Dithiolane-2-thione 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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1,3-Dithiolane-2-thione
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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1,3-Dithiolane-2-thione
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25G
¥1269.96 2022-02-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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Ethylenetrithiocarbonate
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Ethylenetrithiocarbonate
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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ETHYLENE TRITHIOCARBONATE
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E62550-25g
ETHYLENE TRITHIOCARBONATE
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25g
¥848.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E62550-1g
ETHYLENE TRITHIOCARBONATE
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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003639-25g
1,3-Dithiolane-2-thione
822-38-8 97%
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¥902 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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¥300 2024-05-21

1,3-Dithiolane-2-thione 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Benzene ;  8 h, 60 °C
참조
Sodium trithiocarbonate
Young, Jonathan R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

합성 방법 2

반응 조건
1.1 Reagents: Disodium sulfide Solvents: Water
참조
Phase-transfer synthesis of symmetrical and unsymmetrical dialkyl trithiocarbonates
Degani, Iacopo; et al, Synthesis, 1986, (11), 894-9

합성 방법 3

반응 조건
1.1 Catalysts: 1635417-42-3 Solvents: Carbon disulfide ;  15 min, 25 °C
1.2 Solvents: Water ;  60 min, 50 °C
참조
An Efficient and Straightforward Access to Symmetrical Dialkyl Trithiocarbonates Using a Basic Task-Specific Ionic Liquid and Carbon Disulfide
Sayyahi, Soheil; et al, Phosphorus, 2014, 189(11), 1718-1722

합성 방법 4

반응 조건
1.1 Solvents: Benzene ;  2 h, 80 °C
참조
Sodium trithiocarbonate
Young, Jonathan R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

합성 방법 5

반응 조건
1.1 Solvents: Benzene
참조
Convenient synthesis of cyclic trithiocarbonates from 1,2- or 1,3-dihaloalkanes and sodium trithiocarbonate in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1989, 62(1), 339-41

합성 방법 6

반응 조건
1.1 Solvents: Ethanol
참조
Preparation and properties of certain polymeric and cyclic trithiocarboxylates
Braun, D.; et al, Monatshefte fuer Chemie, 1965, 96(2), 631-41

합성 방법 7

반응 조건
1.1 Reagents: Sodium hydroxide ,  Trioctylmethylammonium chloride Solvents: Water
1.2 Reagents: 1-Chloropropane Solvents: Benzene
참조
Convenient synthesis of alkanediyl bis(alkyl trithiocarbonate)s from alkenedithiols with alkyl halides and carbon disulfide in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1987, 60(1), 435-7

합성 방법 8

반응 조건
1.1 Catalysts: Trioctylammonium chloride Solvents: Benzene
참조
Convenient synthesis of cyclic trithiocarbonates from 1,2- or 1,3-dihaloalkanes and sodium trithiocarbonate in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1989, 62(1), 339-41

합성 방법 9

반응 조건
1.1 Catalysts: Lithium tert-butoxide ;  25 °C; 24 h, 25 °C
참조
Atom economical synthesis of di- and trithiocarbonates by the lithium tert-butoxide catalyzed addition of carbon disulfide to epoxides and thiiranes
Diebler, J.; et al, Organic & Biomolecular Chemistry, 2016, 14(31), 7480-7489

합성 방법 10

반응 조건
참조
Thiono and dithio esters. XXIV. Synthesis of tetrathiooxalate
Hartke, Klaus; et al, Chemische Berichte, 1980, 113(5), 1898-906

합성 방법 11

반응 조건
1.1 Catalysts: 1-(Chloromethoxy)butane
참조
The reactions of the 1,2-ethanediylbis(trithiocarbonic acid) dianion with several electrophilic reagents
Tanimoto, Shigeo; et al, Bulletin of the Chemical Society of Japan, 1982, 55(1), 339-40

합성 방법 12

반응 조건
1.1 Reagents: Disodium sulfide Solvents: Water
2.1 Solvents: Benzene ;  2 h, 80 °C
참조
Sodium trithiocarbonate
Young, Jonathan R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

합성 방법 13

반응 조건
1.1 Reagents: Triethylsilane Solvents: Acetonitrile
참조
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

합성 방법 14

반응 조건
1.1 Catalysts: Trioctylammonium chloride Solvents: Benzene
참조
Convenient synthesis of cyclic trithiocarbonates from 1,2- or 1,3-dihaloalkanes and sodium trithiocarbonate in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1989, 62(1), 339-41

합성 방법 15

반응 조건
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
1.2 3.5 h, rt
참조
Novel and efficient method for the synthesis of cyclic trithiocarbonates employing Cs2Co3/CS2 system
Nitin, Srivastava; et al, Research Journal of Chemistry and Environment, 2021, 25(12), 142-148

합성 방법 16

반응 조건
참조
Synthesis of Symmetrical Dialkyl Trithiocarbonates Using a Polymer Supported System
Tamami, Bahman; et al, Journal of Chemical Research, 1998, (8), 454-455

합성 방법 17

반응 조건
1.1 Reagents: Cesium hydroxide Solvents: Dimethyl sulfoxide ;  60 min, 50 °C
참조
Superbasic system CsOH/DMSO as a reagent for a fast one-step synthesis of symmetrical dialkyl trithiocarbonates
Yousefi, Ali, Journal of Sulfur Chemistry, 2015, 36(6), 672-677

합성 방법 18

반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Carbon disulfide ;  60 min, reflux
참조
A novel one-step synthesis of symmetrical dialkyl trithiocarbonates in the presence of phase-transfer catalysis
Kiasat, Ali Reza; et al, Journal of the Chinese Chemical Society (Taipei, 2008, 55(3), 639-642

합성 방법 19

반응 조건
1.1 Reagents: Oxygen Catalysts: Imidazole Solvents: Dimethyl sulfoxide ,  Water ;  8 h, 45 °C
참조
An efficient one-pot approach to the synthesis of symmetric trithiocarbonates from carbon disulfide and alkyl halides using imidazole
Soleiman-Beigi, Mohammad; et al, Journal of Sulfur Chemistry, 2014, 35(5), 470-476

합성 방법 20

반응 조건
1.1 Catalysts: Triethylamine
참조
The synthesis of 1,3-dithiolane-2-thione derivatives
Taguchi, Yoichi; et al, Bulletin of the Chemical Society of Japan, 1987, 60(2), 727-30

합성 방법 21

반응 조건
1.1 Catalysts: Tetrabutylammonium fluoride ;  12 h, 80 °C
참조
Organocatalytic selective coupling of episulfides with carbon disulfide for the synthesis of poly(trithiocarbonate)s and cyclic trithiocarbonates
Chen, Chao; et al, Polymer Chemistry, 2022, 13(23), 3471-3478

합성 방법 22

반응 조건
1.1 Reagents: S8
참조
C-H activation with elemental sulfur: synthesis of cyclic thioureas from formaldehyde aminals and S8
Denk, Michael K.; et al, Chemistry - A European Journal, 2001, 7(20), 4477-4486

합성 방법 23

반응 조건
1.1 Solvents: Methanol
참조
New convenient method for synthesis of 1,3-dithiolane-2-thiones and their use for synthesis of 4,5-bis(methoxycarbonyl)-1,3-dithiole-2-thione
Khodorkovskii, V. Yu.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(6), 1345-8

합성 방법 24

반응 조건
1.1 Catalysts: Butyllithium
참조
Generation of 1,2-ethanebis(trithiocarbonic acid) dianion from 2,2'-[1,2-ethanediylbis(thio)]-bis-1,3-dithiolane and its reaction with alkyl halides
Tanimoto, Shigeo; et al, Tetrahedron Letters, 1981, 22(7), 655-8

합성 방법 25

반응 조건
1.1 Reagents: Disodium sulfide
참조
Process for the preparation of vicinal alkanedithiols
, European Patent Organization, , ,

합성 방법 26

반응 조건
1.1 Solvents: Carbon disulfide
참조
A new type of iminocarbonylaton of diols, mercaptoalkanol, and dithiol via their dibutylstannyl derivatives
Sakai, Shizuyoshi; et al, Bulletin of the Chemical Society of Japan, 1977, 50(12), 3271-5

합성 방법 27

반응 조건
1.1 Catalysts: Lithium chloride Solvents: Dimethylformamide ;  2 h, 150 °C
참조
One-pot synthesis of ethylene trithiocarbonate from ethylene carbonate
Kim, Hoon Sik; et al, Applied Catalysis, 2008, 337(2), 168-172

합성 방법 28

반응 조건
1.1 Reagents: Sodium hydroxide ,  Trioctylmethylammonium chloride Solvents: Water
1.2 Solvents: Benzene
참조
Convenient synthesis of alkanediyl bis(alkyl trithiocarbonate)s from alkenedithiols with alkyl halides and carbon disulfide in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1987, 60(1), 435-7

1,3-Dithiolane-2-thione Raw materials

1,3-Dithiolane-2-thione Preparation Products

1,3-Dithiolane-2-thione 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:822-38-8)Ethylene Trithiocarbonate, ≥ 96.0%
주문 번호:LE15301
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:12
가격 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:822-38-8)1,3-Dithiolane-2-thione
주문 번호:A1207175
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 2 September 2024 15:57
가격 ($):280.0
Email:sales@amadischem.com

1,3-Dithiolane-2-thione 관련 문헌

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:822-38-8)Ethylene Trithiocarbonate, ≥ 96.0%
LE15301
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의
Email
Amadis Chemical Company Limited
(CAS:822-38-8)1,3-Dithiolane-2-thione
A1207175
순결:99%
재다:100g
가격 ($):280.0
Email